![molecular formula C8H4ClF3O2 B1424357 2-Chloro-4-(trifluoromethoxy)benzaldehyde CAS No. 1079351-20-4](/img/structure/B1424357.png)
2-Chloro-4-(trifluoromethoxy)benzaldehyde
Overview
Description
“2-Chloro-4-(trifluoromethoxy)benzaldehyde” is a chemical compound with the molecular formula C8H4ClF3O2 . It is a substituted benzaldehyde and may be used in the synthesis of tert-butyl N-carbamate .
Synthesis Analysis
The synthesis of “2-Chloro-4-(trifluoromethoxy)benzaldehyde” involves several steps. It may be used in the synthesis of tert-butyl N-carbamate . The process involves the addition of chlorine, with the reaction maintained for about 2 hours for completion .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(trifluoromethoxy)benzaldehyde” consists of a benzene ring substituted with a chlorine atom, a trifluoromethoxy group, and an aldehyde group . The InChI code for this compound is 1S/C8H4ClF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H .Chemical Reactions Analysis
“2-Chloro-4-(trifluoromethoxy)benzaldehyde” participates in various chemical reactions. For instance, it may be used in the synthesis of tert-butyl N-carbamate . It also participates in the synthesis of 4,5-dihydro-4-(4-trifluoromethoxyphenyl)pyrrolo[1,2-a]quinoxaline .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(trifluoromethoxy)benzaldehyde” include a molecular weight of 224.57 , a boiling point of 77 °C/20 mmHg , and a density of 1.332 g/mL at 25 °C . The compound has a refractive index of n20/D 1.454 (lit.) .Scientific Research Applications
2-Chloro-4-(trifluoromethoxy)benzaldehyde: Scientific Research Applications:
Synthesis of tert-Butyl N-Carbamate
This compound may be used in the synthesis of tert-butyl N-carbamate, which is a protected form of an amine used in various chemical reactions .
Fluorogenic Agent in Spectrofluorometric Analysis
It can act as a fluorogenic agent for the quantification of orotic acid in human biological specimens by spectrofluorometric methods .
Synthesis of Oxadiazoles
The compound may serve as a reactant in the synthesis of oxadiazoles, which are heterocyclic compounds with potential pharmacological activities .
Antibacterial and Antifungal Activities
It has been used in the design and synthesis of novel chalcone derivatives with antibacterial and antifungal properties .
Material Science and Organic Synthesis
Pharmaceutical Testing
It is also used for pharmaceutical testing as a high-quality reference standard to ensure accurate results .
MilliporeSigma - 2-(Trifluoromethoxy)benzaldehyde MilliporeSigma - 4-(Trifluoromethoxy)benzamidoxime Biosynth - 2-chloro-4-(trifluoromethoxy)benzaldehyde MDPI Pharmaceuticals - Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives S Molecule - 2-Chloro-4-(trifluoromethoxy)benzaldehyde
Safety and Hazards
“2-Chloro-4-(trifluoromethoxy)benzaldehyde” is classified as a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
2-chloro-4-(trifluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDQZVYCAZFRQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703465 | |
Record name | 2-Chloro-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethoxy)benzaldehyde | |
CAS RN |
1079351-20-4 | |
Record name | 2-Chloro-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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